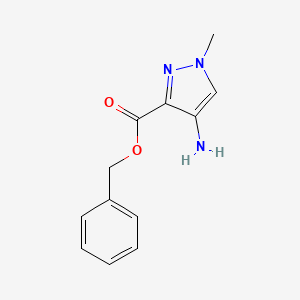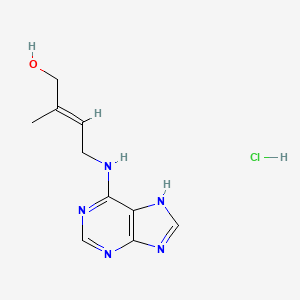
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine is a heterocyclic compound that contains a pyrrolidine ring and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine typically involves the reaction of a pyrrolidine derivative with a thiadiazole derivative. One common method involves the alkylation of 1-methylpyrrolidin-3-amine with a suitable thiadiazole derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
類似化合物との比較
Similar Compounds
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-2-amine: Similar structure but with a different position of the amine group.
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-4-amine: Similar structure but with a different position of the amine group.
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine is unique due to its specific combination of a pyrrolidine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C8H14N4S |
|---|---|
分子量 |
198.29 g/mol |
IUPAC名 |
1-methyl-N-(thiadiazol-4-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4S/c1-12-3-2-7(5-12)9-4-8-6-13-11-10-8/h6-7,9H,2-5H2,1H3 |
InChIキー |
HHGSMYQPGCDRRE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)NCC2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)
![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)


![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)







![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
